![molecular formula C27H24N2O4 B3015520 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 897759-08-9](/img/structure/B3015520.png)
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that neuropathic pain affects up to 10% of the population worldwide, and it is often difficult to treat with currently available medications. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Antitumor Activity
Research on quinazolinone analogues has demonstrated significant antitumor activity. For instance, compounds like 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide have shown broad-spectrum antitumor activity with mean GI50 values indicating high potency compared to the control 5-FU. These compounds exhibit selective activities towards different cancer cell lines, including CNS, renal, breast cancer, and leukemia. Molecular docking studies indicate a binding mode similar to known inhibitors like erlotinib and PLX4032, suggesting potential for targeted cancer therapy (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The compound has been involved in the synthesis of various quinoline derivatives. For example, the reaction of triethyloxonium fluoroborate with acid amides has led to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives, showcasing the compound's utility in organic synthesis (Kato et al., 1976).
Pharmacological Investigations
Quinazolinone derivatives, including the one , have been studied for various pharmacological activities. For example, research on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), a compound structurally related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, has shown significant analgesic and anti-inflammatory activities (Sato et al., 1981).
Molecular Docking and X-Ray Analysis
Structural characterization and molecular docking studies are key aspects of research on this compound. The analysis of isomeric compounds and their molecular planarity, as well as the formation modes of intermolecular interactions, have been conducted to understand their structural stabilization (Lu & He, 2012).
properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-33-21-12-10-20(11-13-21)28-25(30)17-29-16-23(26(31)19-7-5-4-6-8-19)27(32)22-15-18(2)9-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWCILVMBDNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide |
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